Benzyl 2-methylquinoline-4-carboxylate
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Overview
Description
Benzyl 2-methylquinoline-4-carboxylate is a chemical compound with the molecular formula C18H15NO2 . It has a molecular weight of 277.32 g/mol . The compound is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety .
Synthesis Analysis
The synthesis of 2-methylquinoline derivatives, such as Benzyl 2-methylquinoline-4-carboxylate, can be achieved through the Doebner reaction . This reaction involves the chemical reaction of an aniline with an aldehyde and pyruvic acid .Molecular Structure Analysis
The InChI code for Benzyl 2-methylquinoline-4-carboxylate is1S/C18H15NO2/c1-13-11-16 (15-9-5-6-10-17 (15)19-13)18 (20)21-12-14-7-3-2-4-8-14/h2-11H,12H2,1H3
. The Canonical SMILES is CC1=NC2=CC=CC=C2C (=C1)C (=O)OCC3=CC=CC=C3
. Physical And Chemical Properties Analysis
Benzyl 2-methylquinoline-4-carboxylate has a molecular weight of 277.3 g/mol . It has a XLogP3-AA value of 3.9, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It has 4 rotatable bonds . The exact mass and monoisotopic mass of the compound are 277.110278721 g/mol . The topological polar surface area is 39.2 Ų . The compound has a complexity of 351 .Scientific Research Applications
Drug Discovery
Quinoline is a vital scaffold for leads in drug discovery . It plays a major role in the field of medicinal chemistry . Benzyl 2-methylquinoline-4-carboxylate, as a quinoline derivative, may also have potential applications in this area.
Synthetic Organic Chemistry
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . As a derivative, Benzyl 2-methylquinoline-4-carboxylate could also be used in these fields.
Industrial Chemistry
Quinoline and its derivatives have various applications in industrial chemistry . Given its chemical structure, Benzyl 2-methylquinoline-4-carboxylate could potentially be used in similar applications.
Anticancer Research
Quinoline derivatives have shown potential in anticancer research . Therefore, Benzyl 2-methylquinoline-4-carboxylate could potentially be used in the development of new anticancer drugs.
Antioxidant Research
Quinoline derivatives have also demonstrated antioxidant properties . This suggests that Benzyl 2-methylquinoline-4-carboxylate could potentially be used in antioxidant research.
Anti-inflammatory Research
Quinoline derivatives have been found to have anti-inflammatory effects . This indicates that Benzyl 2-methylquinoline-4-carboxylate could potentially be used in anti-inflammatory research.
Mechanism of Action
Target of Action
Quinoline derivatives are known to interact with a variety of biological targets. They are often used in medicinal chemistry due to their versatile applications .
Mode of Action
The exact mode of action can vary depending on the specific quinoline derivative and its target. Quinoline derivatives often work by interacting with enzymes or receptors, modulating their activity .
Biochemical Pathways
Quinoline derivatives can affect a variety of biochemical pathways, depending on their specific targets. They have been found to have anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .
Result of Action
The molecular and cellular effects of quinoline derivatives can vary depending on their specific targets and mode of action. They have been found to have a broad spectrum of bio-responses .
properties
IUPAC Name |
benzyl 2-methylquinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-13-11-16(15-9-5-6-10-17(15)19-13)18(20)21-12-14-7-3-2-4-8-14/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMPGFIWPJDBER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-methylquinoline-4-carboxylate |
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